molecular formula C10H10ClF3N2O2 B3340462 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride CAS No. 625126-83-2

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride

Cat. No.: B3340462
CAS No.: 625126-83-2
M. Wt: 282.64 g/mol
InChI Key: VEQZQAWEESZUCL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2.ClH/c11-10(12,13)7-3-6-5-14-2-1-8(6)9(4-7)15(16)17;/h3-4,14H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQZQAWEESZUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656819
Record name 5-Nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016980-50-9, 625126-83-2
Record name Isoquinoline, 1,2,3,4-tetrahydro-5-nitro-7-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016980-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and trifluoromethyl nitrobenzene.

    Nitration: The first step involves the nitration of 1,2,3,4-tetrahydroisoquinoline to introduce the nitro group at the desired position. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetic acid.

Major Products

    Reduction: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-aminoisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Oxidation: Quinoline derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmaceuticals. Research indicates that it may exhibit:

  • Antidepressant Activity : Studies suggest that compounds similar to tetrahydroisoquinolines can influence neurotransmitter systems, potentially offering antidepressant effects.
  • Anticancer Properties : Preliminary investigations show that it may inhibit certain cancer cell lines, warranting further exploration into its mechanisms of action .

Neuropharmacology

Due to its ability to interact with neurotransmitter receptors, this compound is being studied for:

  • Cognitive Enhancement : There is interest in its potential to improve cognitive function by modulating dopaminergic and serotonergic pathways.
  • Neuroprotective Effects : Research is ongoing to determine its efficacy in protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored various tetrahydroisoquinoline derivatives for their antidepressant properties. The findings indicated that modifications similar to those found in 7-(trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride enhanced binding affinity to serotonin receptors, suggesting potential utility in treating depression .

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of several trifluoromethylated isoquinolines on human cancer cell lines. The study found that this compound exhibited significant inhibition of cell proliferation in breast and lung cancer models .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • CAS No.: 625126-83-2
  • Molecular Formula : C₁₀H₁₀ClF₃N₂O₂
  • Molecular Weight : 282.65 g/mol
  • Storage : Stable under dry conditions at room temperature .

Structural Features: The compound features a tetrahydroisoquinoline core with a nitro (-NO₂) group at position 5 and a trifluoromethyl (-CF₃) group at position 5. The hydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.

Hazard Profile :

  • GHS Hazard Statements : H302 (harmful if swallowed), H315-H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Precautionary Measures : Use protective equipment and avoid inhalation (P261, P305+P351+P338) .

Comparison with Structurally Similar Compounds

The following table compares key physicochemical and functional properties of the target compound with its structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Notes
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride -CF₃ (C7), -NO₂ (C5) C₁₀H₁₀ClF₃N₂O₂ 282.65 625126-83-2 Research intermediate; potential nitration reactions in drug discovery .
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride -CF₃ (C5) C₁₀H₁₁ClF₃N 237.65 1074764-69-4 Precursor for fluorinated analogs; used in ligand synthesis .
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride -CF₃ (C7), -I (C5) C₁₀H₁₀ClF₃IN 352.55 1187830-65-4 Discontinued research product; iodine substituent enables radio-labeling studies .
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride -Cl (C5) C₉H₁₀ClN·HCl 196.08 (free base) 799274-05-8 Building block for chlorinated heterocycles; lower molecular weight .
Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride -CF₃ (C7), -COOCH₃ (C5) C₁₂H₁₂ClF₃NO₂ 296.68 1187830-67-6 Ester derivative; used in prodrug synthesis .

Key Structural and Functional Differences

Substituent Effects :

  • Nitro Group (Target Compound) : Enhances electrophilicity, making the compound reactive in aromatic substitution reactions. This contrasts with the iodine substituent in CAS 1187830-65-4, which is bulkier and facilitates cross-coupling reactions .
  • Trifluoromethyl Group : Present in all analogs except the 5-chloro derivative, this group improves metabolic stability and lipophilicity, critical for CNS-targeting drug candidates .

Molecular Weight and Solubility :

  • The nitro-substituted compound has the highest molecular weight (282.65 g/mol) due to the nitro group’s mass contribution.
  • The 5-chloro analog (CAS 799274-05-8) has the lowest molecular weight (196.08 g/mol for free base), favoring higher aqueous solubility .

Applications: Nitro Derivative: Used in nitration studies and as a precursor for amino derivatives via reduction . Ester Derivative (CAS 1187830-67-6): Serves as a prodrug intermediate, with the ester group enabling controlled hydrolysis .

Research Findings and Trends

  • Synthetic Utility : The trifluoromethyl group in these compounds is synthetically versatile, enabling late-stage functionalization via halogen exchange or nucleophilic substitution .
  • Toxicity Considerations: Nitro-substituted isoquinolines (e.g., CAS 625126-83-2) require careful handling due to respiratory and dermal hazards, whereas chloro analogs exhibit milder toxicity profiles .

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C10H10F3N2O2
  • Molecular Weight : 221.14 g/mol
  • CAS Number : 10332138

Biological Activity

Research indicates that compounds similar to 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that isoquinoline derivatives possess significant antimicrobial properties. For instance:

  • Case Study : A study highlighted the synthesis of various isoquinoline derivatives, including those with trifluoromethyl groups, which demonstrated activity against multiple bacterial strains .
  • Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in microbial systems.

Anticancer Properties

Research into the anticancer potential of nitroisoquinolines has revealed promising results:

  • In vitro Studies : Nitro-substituted isoquinolines have been reported to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells .
  • Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell growth and survival.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the isoquinoline backbone.
  • Introduction of the trifluoromethyl group via electrophilic fluorination.
  • Nitration at the 5-position to yield the final product.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Showed cytotoxic effects on cancer cell lines with IC50 values in low micromolar range.
Investigated structure-activity relationships indicating increased potency with trifluoromethyl substitution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines with nitro-substituted benzaldehydes under acidic conditions. Key parameters include solvent choice (e.g., dichloromethane for low nucleophilicity), temperature control (0–5°C to minimize side reactions), and catalysts like trifluoroacetic acid to enhance cyclization efficiency . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt with >95% purity.

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the tetrahydroisoquinoline backbone (δ 2.5–3.5 ppm for methylene protons) and trifluoromethyl group (δ 120–125 ppm in ¹³C). Nitro groups exhibit deshielded aromatic protons (δ 8.0–8.5 ppm) .
  • FTIR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-F bonds (1100–1000 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H⁺]⁺ at m/z 307.08 for C₁₁H₁₀F₃N₂O₂·HCl) .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethyl group play in modulating this compound’s pharmacological activity, and how can this be validated experimentally?

  • Methodological Answer : The -CF₃ group enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration in neuropharmacological studies. Validate via:

  • Molecular docking : Compare binding affinities of CF₃-substituted vs. non-CF₃ analogs to target receptors (e.g., serotonin or dopamine transporters) .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., monoamine oxidases) to quantify potency differences .
  • Pharmacokinetic profiling : Assess half-life and bioavailability in rodent models using LC-MS/MS .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

  • Methodological Answer :

  • Dose-response standardization : Ensure consistent molar concentrations (e.g., 1–100 µM) and exposure times (24–72 hrs) in cell-based assays .
  • Control for metabolic interference : Use liver microsome pre-incubation to identify active metabolites that may skew results .
  • Species-specific receptor profiling : Compare target receptor expression levels (e.g., via qPCR or Western blot) in human vs. rodent cell lines .

Q. What strategies are recommended for analyzing nitro group stability under physiological conditions, and how does this impact experimental design?

  • Methodological Answer :

  • Redox stability assays : Monitor nitro-to-amine reduction using UV-Vis spectroscopy (λmax shifts from 270 nm to 340 nm) in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) .
  • Protective functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) adjacent to the nitro group to retard reduction .
  • In vivo tracking : Radiolabel the nitro group (¹⁴C or ³H) to quantify metabolic conversion in animal models .

Data Analysis & Experimental Design

Q. What statistical approaches are most robust for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to identify significant differences (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, receptor binding, and metabolic stability) .

Q. How can researchers mitigate batch-to-batch variability in compound synthesis for reproducible pharmacological studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
  • Quality-by-Design (QbD) : Optimize critical process parameters (e.g., stoichiometry, agitation rate) using response surface methodology .
  • Stability-indicating HPLC : Validate batch consistency with retention time (±0.1 min) and peak area RSD <2% .

Structural & Functional Analogues

Q. What structural analogs of this compound (e.g., 7-chloro or 6,7-dihydroxy derivatives) are most informative for SAR studies?

  • Methodological Answer :

  • Nitro-to-cyano substitution : Compare bioisosteric effects on receptor binding using isothermal titration calorimetry (ITC) .
  • Trifluoromethyl vs. methyl : Assess steric/electronic contributions via X-ray crystallography of ligand-receptor complexes .
  • Tetrahydroisoquinoline vs. fully aromatic analogs : Evaluate conformational flexibility impacts using molecular dynamics simulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride

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